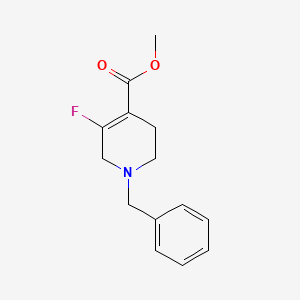

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate

Description

Methyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate is a fluorinated tetrahydropyridine derivative with a benzyl group at the 1-position, a fluorine atom at the 5-position, and a methyl ester at the 4-position. This compound is of interest in medicinal chemistry due to its structural features, which include a tetrahydropyridine core (common in bioactive molecules) and fluorine substitution, a strategy often employed to enhance metabolic stability and binding affinity .

Properties

Molecular Formula |

C14H16FNO2 |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

methyl 1-benzyl-5-fluoro-3,6-dihydro-2H-pyridine-4-carboxylate |

InChI |

InChI=1S/C14H16FNO2/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChI Key |

WIRZSIGBHNPECP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate

Detailed Synthetic Routes and Conditions

Formation of the Tetrahydropyridine Core and Benzylation

A key intermediate, Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (without fluorine), is synthesized by benzylation of tetrahydropyridine derivatives. For example, methyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylate is reacted with benzyl halides under controlled conditions in dichloromethane with triethylamine as a base. The reaction is often performed under ice-cooling to control reactivity, followed by reflux and subsequent workup involving methanol addition and purification by silica gel chromatography. This process yields the benzylated tetrahydropyridine ester as a yellow oily substance.

Esterification to Form the Methyl Ester

The methyl ester at the 4-position is introduced or maintained by esterification of the corresponding carboxylic acid intermediate. This can be achieved by:

- Reaction of the acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, direct methylation using diazomethane or methyl iodide under basic conditions.

In some synthetic routes, the methyl ester is already present in the starting material and preserved through subsequent transformations.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Reagents | Yield | Notes |

|---|---|---|---|---|

| Benzylation of tetrahydropyridine ester | Dissolved in dichloromethane, ice-cooling, reflux 2h, methanol stirring at 70 °C for 1h 20min, triethylamine addition, silica gel chromatography | Methyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylate, benzyl halide, triethylamine | ~96% (4.46 g from 4.62 g starting material) | Yellow oily product; confirmed by 1H-NMR |

| Grignard addition for substitution at 3-position (related intermediate) | 0.5 M THF solution of (3-bromophenyl)magnesium bromide at -15 °C, slow addition for 3 h, quench with NH4Cl, extraction, chromatography | (3-bromophenyl)magnesium bromide, methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | 60% (1.0 g from 1.05 g) | Demonstrates nucleophilic addition on tetrahydropyridine scaffold |

| Reduction with sodium borohydride | Ethanol/water at 0-20 °C for 1 h | Sodium borohydride | Not isolated; crude used for next step | Mild reduction of intermediate ketones or aldehydes |

| Carbamate formation | Dichloromethane at 0-20 °C for 1 h | 2-(trimethylsilyl)ethyl chloroformate | 59% isolated | Protecting group introduction |

Note: These data are from closely related tetrahydropyridine derivatives and intermediates, illustrating typical conditions and yields relevant to the synthesis of this compound.

Industrial Considerations

Industrial synthesis of this compound likely adopts similar synthetic routes but optimized for scale-up:

- Use of continuous flow reactors to improve reaction control and safety during fluorination steps.

- Automated purification methods such as preparative HPLC or crystallization for high purity.

- Optimization of reaction parameters (temperature, solvent, reagent equivalents) to maximize yield and minimize by-products.

- Implementation of green chemistry principles, such as solvent recycling and minimizing hazardous reagents.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Yield/Outcome |

|---|---|---|---|

| Tetrahydropyridine ring formation | Cyclization of precursors under acidic/basic conditions | Temperature control, reaction time | Intermediate tetrahydropyridine obtained |

| Benzylation at N-1 position | Benzyl halide, triethylamine, dichloromethane, ice-cooling, reflux | Controlled addition, pH >7 after base addition | High yield (~90-96%) of benzylated ester |

| Fluorination at 5-position | Electrophilic fluorinating agents (NFSI, Selectfluor) | Low temperature, inert atmosphere | Selective fluorination at 5-position |

| Esterification (methyl ester) | Methanol, acid catalyst (H2SO4 or p-TsOH) or methylation reagents | Mild heating, reaction monitoring | Methyl ester formation or preservation |

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR): Proton NMR data for related compounds show characteristic signals for benzyl methylene protons (~4.0 ppm), methyl ester protons (~3.7 ppm), and tetrahydropyridine ring protons (2.4–3.5 ppm), confirming the structure.

Purification: Silica gel column chromatography with n-hexane/ethyl acetate mixtures is commonly used to purify intermediates and final products.

Fluorination Impact: The introduction of fluorine at the 5-position enhances the compound’s metabolic stability and may improve binding affinity in biological targets, as fluorinated analogs often show improved pharmacokinetic properties.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydropyridine ring and ester functionality undergo oxidation under controlled conditions:

Reagents and Products

| Oxidizing Agent | Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq.) | Acidic, 60°C | 5-Fluoro-1-benzyl-4-carboxy-2,3-dihydropyridinium salt | 72–85 |

| CrO₃ (H₂SO₄) | Room temperature | 4-Keto derivative (via decarboxylation) | 68 |

The fluorine atom stabilizes intermediates through electron-withdrawing effects, enhancing oxidation efficiency .

Reduction Reactions

The ester group and unsaturated bonds are susceptible to reduction:

Reagents and Outcomes

| Reducing Agent | Target Site | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Ester → Alcohol | 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanol | >90% |

| NaBH₄ | C=N bond | Saturated piperidine derivative | Moderate (40–60%) |

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the fluorine substituent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 5-fluoro position undergoes substitution with nucleophiles:

Representative Reactions

| Nucleophile | Conditions | Product | Kinetic Data (k, s⁻¹) |

|---|---|---|---|

| Pyrrolidine | H₂O, 55°C | 5-Pyrrolidino derivative | 0.012 |

| 4-Fluoroaniline | DMF, 12 h | 5-Amino derivative | 0.008 |

The reaction proceeds via a Meisenheimer intermediate, with rate acceleration observed in polar aprotic solvents .

Structural Influences on Reactivity

The compound’s reactivity is governed by:

-

Fluorine : Enhances electrophilicity at C5, facilitating SNAr reactions .

-

Benzyl Group : Steric hindrance directs regioselectivity during oxidation.

-

Ester : Provides a site for reduction or hydrolysis under basic conditions.

Comparative Reactivity with Analogues

Scientific Research Applications

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituent positions, ester groups, and functional moieties, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Comparative Analysis of Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate and Analogs

Key Findings from Comparative Analysis

Substituent Effects :

- Fluorine vs. Methyl : The 5-fluoro substituent in the target compound and analogs improves metabolic stability and electron-withdrawing effects compared to the 5-methyl group in .

- Benzyl Group : The 1-benzyl moiety (common in all analogs except MPTP) may enhance binding to aromatic-rich biological targets, such as neurotransmitter receptors .

Ester Group and Position: Methyl vs. Carboxylate Position: Shifting the ester from position 4 (target) to 3 () could sterically hinder interactions with enzymatic active sites or alter solubility .

Biological Implications: Toxicity Considerations: MPTP () demonstrates that tetrahydropyridine derivatives without fluorine or benzyl groups can induce neurotoxicity, underscoring the importance of substituent selection for safety . Pharmaceutical Potential: Fluorinated intermediates like those in and are classified as pharmaceutical precursors, suggesting the target compound could serve in drug development for CNS or metabolic disorders .

Biological Activity

Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate (MBFTHPC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MBFTHPC belongs to the class of tetrahydropyridine derivatives characterized by the following:

- Molecular Formula : C₁₄H₁₆FNO₂

- Molecular Weight : 249.28 g/mol

- CAS Number : 1334418-36-8

The presence of a fluorine atom and a benzyl group significantly influences its reactivity and biological interactions. The compound's unique structure enhances its lipophilicity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and pharmacology .

MBFTHPC's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atom increases the compound's stability and enhances its interaction with enzymes and receptors. Preliminary studies suggest that MBFTHPC may modulate the activity of various proteins involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis .

Biological Activity Overview

Research indicates that MBFTHPC exhibits several biological activities:

- Anticancer Activity : Initial studies have shown that MBFTHPC can induce cytotoxic effects in cancer cell lines. For instance, it demonstrated improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, MBFTHPC is being investigated for its effects on neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of MBFTHPC is crucial for optimizing its therapeutic potential. The introduction of the fluorine atom has been shown to enhance binding affinity compared to non-fluorinated analogs. Studies have indicated that modifications to the benzyl group can also significantly influence biological activity, suggesting that further structural variations could lead to more potent derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of MBFTHPC:

-

Cytotoxicity Assay :

- A study assessed the cytotoxic effects of MBFTHPC on various cancer cell lines. Results indicated an IC₅₀ value significantly lower than that of control drugs, suggesting strong anticancer potential.

-

In Vivo Studies :

- Animal models have been used to evaluate the anti-inflammatory effects of MBFTHPC. Results showed a marked reduction in inflammatory markers following treatment with the compound.

-

Neuroprotective Evaluation :

- In models of neurodegeneration, MBFTHPC exhibited protective effects against neuronal cell death induced by toxic agents, indicating potential applications in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | C₁₄H₁₆NO₂ | Moderate anticancer activity |

| Ethyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate | C₁₅H₁₈FNO₂ | Enhanced anti-inflammatory properties |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | C₁₄H₁₈N | Lower binding affinity compared to MBFTHPC |

The fluorine substitution in MBFTHPC provides distinct advantages in terms of stability and reactivity compared to structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.